Di(1H-pyrazol-1-yl)methanone

Organometallic catalysis Ligand synthesis Carbonyl-condensation reactivity

Di(1H-pyrazol-1-yl)methanone (CAS 7868‑93‑2), systematically named 1,1′-carbonyldipyrazole, is a crystalline acyl transfer reagent that functions as a masked carbonyl donor in condensation chemistry. The molecule comprises two N‑linked pyrazole rings bridged by a central carbonyl group, giving it the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g·mol⁻¹.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B1639878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(1H-pyrazol-1-yl)methanone
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C(=O)N2C=CC=N2
InChIInChI=1S/C7H6N4O/c12-7(10-5-1-3-8-10)11-6-2-4-9-11/h1-6H
InChIKeyZDIACNVYSMNTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1H-pyrazol-1-yl)methanone (1,1′-Carbonyldipyrazole) – Procurement-Relevant Chemical Identity and Core Properties


Di(1H-pyrazol-1-yl)methanone (CAS 7868‑93‑2), systematically named 1,1′-carbonyldipyrazole, is a crystalline acyl transfer reagent that functions as a masked carbonyl donor in condensation chemistry. The molecule comprises two N‑linked pyrazole rings bridged by a central carbonyl group, giving it the molecular formula C₇H₆N₄O and a molecular weight of 162.15 g·mol⁻¹ [1]. Its planar, asymmetric solid‑state structure [2] distinguishes it from symmetrical bis(pyrazolyl)methane ligands and underpins a reactivity profile that cannot be replicated by simple structural analogs such as carbonyldiimidazole (CDI) or N‑acylpyrazoles.

Why Di(1H-pyrazol-1-yl)methanone Cannot Be Replaced by Common Carbonyl-Transfer Reagents in Research Settings


Although structurally similar carbonyl-transfer reagents such as 1,1′-carbonyldiimidazole (CDI), N‑acetylpyrazole, and pyrazole‑1‑N,N‑diethylcarbonamide are commercially available, they cannot substitute for di(1H-pyrazol-1-yl)methanone in the metal‑catalyzed condensation with aldehydes and ketones. Under identical reaction conditions, only the dipyrazolylmethanone scaffold engages in productive C–C bond formation, while the imidazole and amide analogs are completely unreactive [1]. This mechanistic uniqueness arises from the ability of the two pyrazole rings to coordinate the metal ion at their 2,2′‑nitrogen atoms and facilitate heterolytic amide‑bond cleavage, a pathway that is sterically and electronically precluded in the comparator compounds [1]. Consequently, procurement decisions based solely on nominal functional‑group similarity will fail to deliver the requisite reactivity for condensation‑based ligand synthesis.

Quantitative Differentiation Evidence for Di(1H-pyrazol-1-yl)methanone: Head-to-Head Comparisons with Closest Analogs


Metal‑Catalyzed Condensation with Ketones: Carbonyldipyrazole Reacts, Carbonyldiimidazole and N‑Acylpyrazoles Do Not

In a controlled head‑to‑head study, di(1H-pyrazol-1-yl)methanone (1,1′‑carbonyldipyrazole) was subjected to acetone in the presence of a transition‑metal catalyst alongside three structural comparators: 1,1′‑carbonyldiimidazole (CDI), N‑acetylpyrazole, and 1‑pyrazole‑N,N‑diethylcarbonamide. Only carbonyldipyrazole underwent condensation to yield 2,2‑di(pyrazol‑1‑yl)propane. The three comparator compounds showed zero conversion to the corresponding alkylidene products under the same experimental conditions [1]. This binary outcome—productive reaction vs. complete inertness—demonstrates that the dipyrazolyl architecture is mechanistically essential for the metal‑catalyzed pathway.

Organometallic catalysis Ligand synthesis Carbonyl-condensation reactivity

Nucleophile‑Catalyzed Condensation: Di(1H-pyrazol-1-yl)methanone Achieves 89% Yield Under Mild, Metal‑Free Conditions

Using a 1:1 stoichiometric ratio of di(1H-pyrazol-1-yl)methanone and benzaldehyde with 10 mol % DMAP in THF at 60 °C, the desired bis(pyrazolyl)alkane product was obtained in 89% isolated yield [1]. In the absence of nucleophilic catalyst, the same reaction gave only 27% of the target alkane and 33% of an undesired carbamate by‑product [1]. This 3.3‑fold increase in yield, coupled with elimination of transition metals, high temperatures, and reagent excesses that plague earlier methods [2], positions the compound as an enabling reagent for atom‑economical, scalable ligand synthesis.

Green chemistry Ligand design Nucleophilic catalysis

Air‑Stability and Handling Safety: Carbonyldipyrazole vs. Sulfinyldipyrazole in Ligand Synthesis Workflows

Carbonyldipyrazole is a bench‑stable crystalline solid that does not require an inert atmosphere for storage or handling. In contrast, the closest reactivity analog, sulfinyldipyrazole, is air‑sensitive and must be prepared in situ or handled under strictly anhydrous, oxygen‑free conditions [1]. This difference in operational stability has been explicitly noted as a practical disadvantage of sulfinyldipyrazole‑based condensation protocols, where residues of transition‑metal catalyst and exposure to moisture can compromise yields [1]. The air‑insensitive nature of carbonyldipyrazole therefore reduces the infrastructure burden and user risk during procurement and laboratory deployment.

Reagent stability Laboratory safety Ligand synthesis

Solid‑State Structural Asymmetry of Carbonyldipyrazole Informs Selective Coordination Chemistry for Catalyst Design

Single‑crystal X‑ray diffraction analysis reveals that 1,1′‑carbonyldipyrazole adopts an approximately planar conformation with the two pyrazolyl rings disposed asymmetrically about the C–O bond [1]. Marked differences between C–C and C–N bond lengths indicate limited π‑delocalization across the carbonyl bridge, resulting in a well‑defined electrophilic center at the carbonyl carbon and a defined orientation of the pyrazole N‑donor atoms [1]. This geometry contrasts with the fully symmetric, tetrahedral bis(pyrazolyl)methane framework, which lacks the carbonyl‑controlled pre‑organization. The structural data provide a rational basis for predicting divergent coordination geometries and donor properties when the compound is used to construct heteroscorpionate metal complexes.

X‑ray crystallography Coordination chemistry Ligand design

High‑Value Application Scenarios for Di(1H-pyrazol-1-yl)methanone Informed by Quantitative Evidence


Synthesis of Sterically Tuned Bis(pyrazolyl)alkane Scorpionate Ligands for Homogeneous Catalysis

The selective metal‑catalyzed condensation of carbonyldipyrazole with aldehydes or ketones [1]—a reactivity pathway unavailable to CDI [2]—enables the modular construction of bis(pyrazolyl)methane‑type ligands with diverse bridging groups. By varying the carbonyl partner, researchers can fine‑tune the steric and electronic environment around a catalytic metal center, directly impacting catalyst activity and selectivity in applications such as olefin polymerization, C–H activation, and small‑molecule activation.

Metal‑Free, High‑Yield Preparation of Heteroscorpionate Ligand Libraries

The DMAP‑catalyzed condensation protocol delivers bis(pyrazolyl)alkanes in up to 89% isolated yield using a 1:1 reagent ratio under mild conditions [3]. This metal‑free, air‑tolerant method is compatible with azoles beyond pyrazole (e.g., imidazole) and aldehydes bearing sensitive functional groups, making it the method of choice for generating focused ligand libraries for high‑throughput catalyst screening without costly inert‑atmosphere infrastructure.

Scalable Academic and Industrial Ligand Synthesis with Reduced Hazard Profile

Unlike the air‑sensitive sulfinyldipyrazole, carbonyldipyrazole is bench‑stable and releases only CO₂ as a by‑product during condensation [3]. This eliminates the need for glove‑box handling and avoids the generation of corrosive SO₂, improving process safety and scalability. The combination of operational simplicity and high atom economy positions the reagent as a preferred carbonyl synthon for both teaching laboratories and pilot‑scale ligand production.

Design of Pre‑Organized Metal‑Binding Pockets Based on X‑Ray Structural Data

The crystallographically characterized asymmetry and planarity of carbonyldipyrazole [4] provide a blueprint for computational modeling of ligand‑metal interactions. Researchers can exploit the predefined orientation of the pyrazole N‑donors to predict and rationalize the coordination geometry in heterobimetallic and polynuclear complexes targeted for magnetic materials, bioinorganic mimics, and photoredox catalysis.

Technical Documentation Hub

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